molecular formula C12H15NO3 B3218218 (R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid CAS No. 1187932-84-8

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

Cat. No. B3218218
CAS RN: 1187932-84-8
M. Wt: 221.25 g/mol
InChI Key: CLRWLJGVBPGIRW-LLVKDONJSA-N
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Description

“®-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid” is a chemical compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “R” denotes the configuration of the chiral center of the molecule .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a common method used in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrrolidine ring attached to a benzoic acid group via a methylene bridge . The “R” configuration indicates that the compound is chiral, meaning it cannot be superimposed on its mirror image .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the functional groups present in the molecule, such as the carboxylic acid group and the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its boiling point, density, and acidity (pKa) would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Biological Activity of Benzoic Acid Derivatives

Benzoic acid derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activity of these compounds suggests that their biological efficacy is influenced by the presence of functional groups and their arrangement on the benzoic acid core. For example, studies have shown that rosmarinic acid, a compound with structural similarities to benzoic acid derivatives, exhibits high antioxidant activity, which diminishes in a specific order relative to the number of hydroxyl groups and conjugated bonds present (Godlewska-Żyłkiewicz et al., 2020). This insight suggests potential research applications for "(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid" in exploring its antioxidant properties.

Pharmacokinetics and Environmental Behavior

Understanding the pharmacokinetic behavior and environmental fate of chemical compounds is crucial for assessing their safety and efficacy. Studies on benzoic acid and its derivatives, including their metabolism, bioavailability, and degradation processes, offer valuable information. For instance, research on the pharmacokinetics of benzoic acid in different species provides insights into the metabolic pathways and the impact of structural variations on these processes (Hoffman & Hanneman, 2017). Additionally, investigations into the degradation of related compounds can highlight their stability and potential environmental impacts, as demonstrated in studies on the advanced oxidation processes of acetaminophen, a compound structurally distinct yet relevant for understanding the behavior of benzoic acid derivatives in the environment (Qutob et al., 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16/h1-4,11,14H,5-8H2,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRWLJGVBPGIRW-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213348
Record name 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-((3-Hydroxypyrrolidin-1-yl)methyl)benzoic acid

CAS RN

1187932-84-8
Record name 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3R)-3-Hydroxy-1-pyrrolidinyl]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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